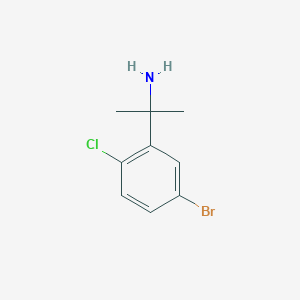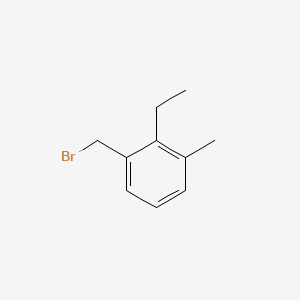
1-(Bromomethyl)-2-ethyl-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2-ethyl-3-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, an ethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-ethyl-3-methylbenzene can be synthesized through the bromination of 2-ethyl-3-methyltoluene. The bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of NBS and a radical initiator remains the standard approach, but optimizations in solvent choice and reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-2-ethyl-3-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile.
Oxidation: Products include benzylic alcohols or carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2-ethyl-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce benzyl groups into pharmaceutical compounds, potentially modifying their biological activity.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme-catalyzed reactions involving benzylic bromides.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2-ethyl-3-methylbenzene primarily involves its reactivity as a benzylic bromide. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide (Bromomethylbenzene): Similar in structure but lacks the ethyl and methyl substituents.
1-Bromo-2-methyl-3-ethylbenzene: Similar but with different positions of the substituents.
1-Bromo-3-methyl-2-ethylbenzene: Another positional isomer.
Uniqueness
1-(Bromomethyl)-2-ethyl-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both ethyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other benzylic bromides.
Propiedades
Fórmula molecular |
C10H13Br |
|---|---|
Peso molecular |
213.11 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-ethyl-3-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-10-8(2)5-4-6-9(10)7-11/h4-6H,3,7H2,1-2H3 |
Clave InChI |
CLCZSWPVOAGMMX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



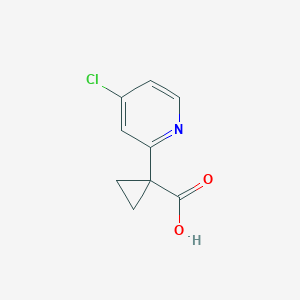
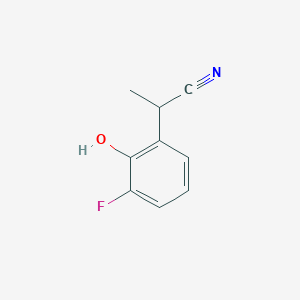

![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
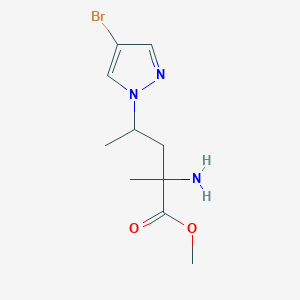
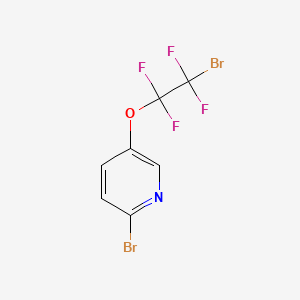
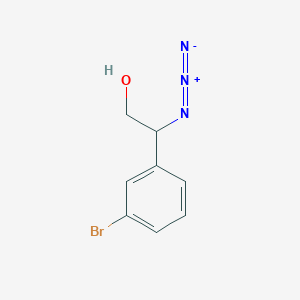
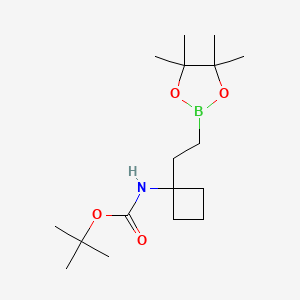
![N-[(1,3-benzothiazol-2-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13546214.png)
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)


